REACTION_CXSMILES
|
[C:1]([O-:4])(O)=[O:2].[Na+].Cl.Cl.[Cl:8][CH2:9][CH2:10][N:11]([CH2:19][CH2:20][Cl:21])[C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[Cl:8][CH2:9][CH2:10][N:11]([CH2:19][CH2:20][Cl:21])[C:12]1[CH:17]=[CH:16][C:15]([N:18]=[C:1]=[O:4])=[CH:14][CH:13]=1.[N-:11]=[C:19]=[O:2] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
918 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClCCN(C1=CC=C(C=C1)N)CCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic and water layer were separated
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with toluene (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
ADDITION
|
Details
|
added dropwise to a stirred solution of trichlorimethylchloroformate (593 mg, 365 μL, 3.0 mmol) in dry toluene (10 mL)
|
Type
|
ADDITION
|
Details
|
containing active carbon (20 mg) at 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to form a clear solution, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(C1=CC=C(C=C1)N=C=O)CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.66 mmol | |
AMOUNT: MASS | 430 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |